Dotarizine

Description

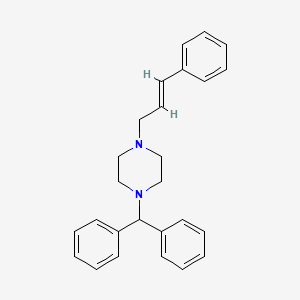

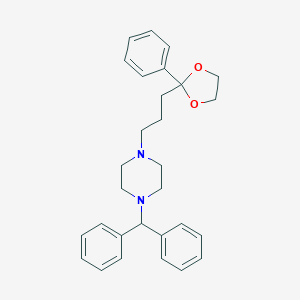

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMJAFKKJLRDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233630 | |

| Record name | Dotarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84625-59-2 | |

| Record name | Dotarizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotarizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dotarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOTARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dotarizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects, primarily in the context of migraine prophylaxis. Its mechanism of action is multifactorial, centering on its ability to modulate key signaling pathways involved in vascular tone and neuronal excitability. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with voltage-gated calcium channels and serotonin (B10506) receptors. The guide includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a calcium channel blocker and a serotonin receptor antagonist.[1][2][3][4] This combined activity is believed to underlie its vasodilatory and potential anti-migraine effects.[2][5] The drug is known to have an active metabolite, FI-6020, which also contributes to its overall pharmacological profile.[6][7]

Interaction with Voltage-Gated Calcium Channels

This compound functions as a blocker of voltage-gated calcium channels (VGCCs), thereby inhibiting the influx of calcium ions into cells.[1][8] This action is a key contributor to its vasodilatory properties.[1][8]

Quantitative Data: Calcium Channel Blockade

The inhibitory potency of this compound on calcium influx has been quantified in various experimental settings.

| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |

| IC50 | 4.8 µM | Chromaffin cells | Blockade of 45Ca2+ uptake into K+ depolarized cells | [9] |

| IC50 | ~3 µM | Rabbit aorta | Inhibition of K+-evoked contractions | [5] |

Experimental Protocol: Calcium Influx Assay

A common method to determine the calcium channel blocking activity of a compound like this compound is the 45Ca2+ influx assay.

Objective: To quantify the inhibitory effect of this compound on the influx of radioactive calcium into depolarized cells.

Materials:

-

Cultured cells (e.g., chromaffin cells)

-

Krebs-HEPES solution

-

High K+ Krebs-HEPES solution (depolarizing solution)

-

45Ca2+

-

This compound solutions of varying concentrations

-

Scintillation counter

Procedure:

-

Cell Preparation: Plate cells in multi-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells with Krebs-HEPES solution and then pre-incubate them with varying concentrations of this compound for a defined period.

-

Depolarization and Calcium Influx: Induce depolarization by replacing the medium with a high K+ Krebs-HEPES solution containing 45Ca2+.

-

Termination of Influx: After a short incubation period, rapidly wash the cells with an ice-cold stop solution (e.g., Krebs-HEPES with EGTA) to remove extracellular 45Ca2+.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of 45Ca2+ influx against the concentration of this compound.

Experimental Workflow for Calcium Influx Assay

Caption: Workflow for a typical calcium influx assay.

Signaling Pathway: Voltage-Gated Calcium Channel Blockade

This compound physically obstructs voltage-gated calcium channels, preventing the influx of extracellular calcium. This reduction in intracellular calcium concentration in smooth muscle cells leads to vasodilation.

This compound's Blockade of Voltage-Gated Calcium Channels

Caption: this compound blocks VGCCs, reducing calcium influx and causing vasodilation.

Interaction with Serotonin Receptors

This compound acts as an antagonist at several serotonin (5-HT) receptors, with a notable effect on the 5-HT2 receptor subfamily.[2][3][4][6] This antagonism contributes to its pharmacological effects, particularly in the context of migraine, where serotonin plays a significant role.

Quantitative Data: Serotonin Receptor Antagonism

The inhibitory potency of this compound against 5-HT-induced vasoconstriction has been determined in various arterial tissues.

| Parameter | Value (µM) | Tissue | Reference |

| IC50 | 1.35 | Rabbit vertebral artery | [5] |

| IC50 | 1.40 | Rabbit aorta | [5] |

| IC50 | 0.52 | Rabbit femoral artery | [5] |

| IC50 | 1.09 | Rabbit mesenteric artery | [5] |

Note: Specific Ki values for this compound at 5-HT2A, 5-HT2C, and 5-HT1A receptors are not consistently reported in the reviewed literature.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT2A)

-

A specific radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)

-

This compound solutions of varying concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and vasoconstriction. This compound, as an antagonist, blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this signaling cascade and promoting vasodilation.

This compound's Antagonism of the 5-HT2A Receptor Signaling Pathway

Caption: this compound blocks the 5-HT2A receptor, inhibiting the Gq/PLC pathway.

Active Metabolite: FI-6020

This compound is metabolized to an active compound, FI-6020.[6][7] While the specific binding affinities and IC50 values for FI-6020 are not extensively detailed in the available literature, it is understood to contribute to the overall pharmacological effects of this compound.[7]

Conclusion

This compound's mechanism of action is characterized by its dual role as a voltage-gated calcium channel blocker and a serotonin 5-HT2 receptor antagonist. This combination of activities results in vasodilation and modulation of serotonergic neurotransmission, which are the proposed underpinnings of its potential therapeutic benefit in migraine. Further research to fully elucidate the specific binding affinities of this compound and its active metabolite, FI-6020, at various receptor subtypes will provide a more complete understanding of its pharmacological profile and aid in the development of more targeted therapeutics. This guide provides a foundational understanding of this compound's mechanism of action for researchers and scientists in the field of drug development.

References

- 1. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Mechanisms of blockade by the novel migraine prophylactic agent, this compound, of various brain and peripheral vessel contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral effects of the Ca2+/5-HT antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

Dotarizine: A Technical Overview of its Calcium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its therapeutic potential in conditions such as migraine and vertigo.[1][2] Its mechanism of action is multifactorial, with a significant component being its ability to modulate intracellular calcium (Ca²⁺) concentrations through the blockade of voltage-gated calcium channels and effects on intracellular Ca²⁺ stores.[3][4][5] This technical guide provides an in-depth review of the calcium channel blocking properties of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and illustrating the relevant physiological pathways.

Introduction to this compound's Calcium Antagonist Activity

This compound is classified as a calcium channel blocker and also exhibits serotonin (B10506) (5-HT₂) receptor antagonist properties.[2][3] Its vasodilatory effects, which are thought to contribute to its anti-migraine action, are primarily attributed to its ability to inhibit Ca²⁺ influx into vascular smooth muscle cells.[2][6][7] This blockade of calcium entry reduces the availability of intracellular Ca²⁺ required for muscle contraction, leading to vasodilation.[6][8] this compound's activity is not limited to a single type of calcium channel, with studies demonstrating its effects on L-type and P/Q-type channels.[9][10] Furthermore, it has been shown to modulate Ca²⁺ release from intracellular stores, adding another layer to its mechanism of action.[4][5]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a calcium channel blocker has been quantified in various experimental models. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data from published studies.

| Parameter | Cell/Tissue Type | Experimental Condition | This compound IC₅₀ / Concentration | Reference |

| IC₅₀ | Bovine Chromaffin Cells | ⁴⁵Ca²⁺ uptake (K⁺ depolarization) | 4.8 µM | [1] |

| IC₅₀ | Bovine Chromaffin Cells | Whole-cell Ca²⁺ currents (ICa) | 4 µM | [1] |

| IC₅₀ | Bovine Chromaffin Cells | Cytosolic Ca²⁺ increase ([Ca²⁺]i) (K⁺ stimulation) | 1.2 µM | [1] |

| IC₅₀ | Bovine Chromaffin Cells | Catecholamine release (K⁺ stimulation) | 2.6 µM | [1] |

| Effective Concentration | Rabbit Aorta & Basilar Arteries | Inhibition of contractile responses (K⁺, Noradrenaline, 5-HT) | 10⁻⁹ - 10⁻⁵ M | [6] |

| Effective Concentration | Rabbit Aorta & Basilar Arteries | Inhibition of Ca²⁺-induced contraction | 10⁻⁷ - 10⁻⁶ M | [6] |

| Effective Concentration | Bovine Chromaffin Cells | Blockade of P/Q-type Ba²⁺ currents (IBa) | 10-30 µM | [9] |

| Effective Concentration | Bovine Chromaffin Cells | Blockade of catecholamine secretion | 3 µM | [9] |

| Effective Concentration | Fura-2-loaded Bovine Chromaffin Cells | Increase in cytosolic Ca²⁺ concentration | 30 µM | [4][5] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the calcium channel blocking properties of this compound.

⁴⁵Ca²⁺ Uptake Assay in Chromaffin Cells

This assay measures the influx of radioactive Ca²⁺ into cells, providing a direct assessment of calcium channel activity.

-

Cell Preparation: Bovine chromaffin cells are isolated and cultured.

-

Depolarization: Cells are depolarized using a high potassium (K⁺) solution (e.g., 70 mM K⁺) in the presence of a low concentration of Ca²⁺ (e.g., 0.5 mM).

-

⁴⁵Ca²⁺ Application: Radioactive ⁴⁵Ca²⁺ is added to the extracellular solution.

-

This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before depolarization.

-

Measurement: After a defined incubation period (e.g., 60 seconds), the reaction is stopped, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the stimulated ⁴⁵Ca²⁺ uptake (IC₅₀) is calculated.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information about channel kinetics and blockade.

-

Cell Preparation: Isolated bovine chromaffin cells are used.

-

Recording Configuration: A whole-cell patch-clamp configuration is established.

-

Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 50 ms) to elicit Ca²⁺ or Ba²⁺ currents.

-

Pharmacological Isolation: To isolate specific channel types, other ion channels are blocked pharmacologically. For instance, to study P/Q-type channels, L-type and N-type channels can be blocked using nifedipine (B1678770) and ω-conotoxin GVIA, respectively.[9]

-

This compound Application: this compound is applied to the cells via superfusion.

-

Data Analysis: The amplitude and kinetics of the inward currents before and after this compound application are compared to determine the extent and nature of the block.[1][9]

Cytosolic Ca²⁺ Measurement with Fura-2

This method utilizes a fluorescent dye (Fura-2) to measure changes in the intracellular free Ca²⁺ concentration in real-time.

-

Cell Loading: Bovine chromaffin cells are loaded with the Ca²⁺-sensitive fluorescent indicator Fura-2.

-

Stimulation: Cells are stimulated with a high K⁺ solution (e.g., 70 mM for 5 seconds) to induce Ca²⁺ influx.

-

This compound Treatment: this compound is added to the superfusion solution.

-

Fluorescence Measurement: The ratio of Fura-2 fluorescence at two different excitation wavelengths is measured to determine the intracellular Ca²⁺ concentration.

-

Data Analysis: The peak increase in [Ca²⁺]i upon stimulation is compared in the presence and absence of this compound to calculate the IC₅₀ for inhibition.[1][4]

Vascular Smooth Muscle Contraction Assays

These experiments assess the functional effect of this compound on the contractility of blood vessels.

-

Tissue Preparation: Rings of rabbit aorta and basilar arteries are prepared and mounted in organ baths.

-

Contraction Induction: Contractions are induced by various stimuli, including high K⁺ (to open voltage-gated Ca²⁺ channels), noradrenaline, or 5-hydroxytryptamine (5-HT).[6]

-

This compound Application: this compound is added to the organ bath at various concentrations, either before or after the induction of contraction.

-

Measurement: The isometric tension of the arterial rings is recorded.

-

Data Analysis: The inhibitory effect of this compound on the induced contractions is quantified.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key pathways and mechanisms through which this compound exerts its effects on calcium signaling.

References

- 1. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 9. Antimigraine this compound blocks P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-type calcium channel - Wikipedia [en.wikipedia.org]

A Technical Guide to the 5-HT2A and 5-HT2C Receptor Antagonism of Dotarizine

Introduction

Dotarizine is a piperazine (B1678402) derivative recognized for its utility in migraine prophylaxis. Its mechanism of action is understood to be multifactorial, primarily involving the blockade of calcium channels and antagonism at serotonin (B10506) 5-HT2 receptors. This dual action contributes to its vasostabilizing effects on cerebral vessels, which is particularly relevant in the context of migraine pathophysiology. While its classification as a 5-HT2 receptor antagonist is established, a detailed characterization of its affinity and functional potency at the specific 5-HT2A and 5-HT2C subtypes is not extensively documented in publicly accessible research. This guide aims to provide drug development professionals, researchers, and scientists with an in-depth technical framework for understanding and evaluating the 5-HT2A and 5-HT2C antagonistic properties of compounds like this compound.

Overview of 5-HT2A and 5-HT2C Receptors

The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) belonging to the serotonin receptor family. They share significant structural homology and are primarily coupled to the Gq/11 signaling pathway.

-

5-HT2A Receptors: These receptors are widely distributed in the central nervous system, particularly in the cerebral cortex, and are also found in peripheral tissues. They are implicated in a variety of physiological and pathological processes, including mood, cognition, and inflammation. Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic medications.

-

5-HT2C Receptors: Predominantly expressed in the central nervous system, 5-HT2C receptors are involved in the regulation of appetite, mood, and locomotor activity. Antagonism of these receptors is being explored for the treatment of depression and anxiety.

The functional interplay between 5-HT2A and 5-HT2C receptors can be complex, sometimes exerting opposing effects on physiological processes such as locomotor activity.

Quantitative Analysis of 5-HT2A/2C Receptor Antagonism

The potency and selectivity of a compound's interaction with a receptor are quantified through binding affinity (Ki) and functional antagonism (IC50). The following tables present illustrative data for well-characterized 5-HT2A and 5-HT2C antagonists to provide a comparative context.

Table 1: Illustrative Binding Affinity (Ki) of Reference Antagonists for 5-HT2A and 5-HT2C Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Receptor Source | Radioligand |

| Ketanserin | 0.47 | 2.5 | Human recombinant | [3H]Ketanserin |

| Risperidone | 0.16 | 4.9 | Human recombinant | [3H]Spiperone |

| Pimavanserin | 0.087 | 0.44 | Human recombinant | [3H]Ketanserin |

| M100907 | 0.36 | 105 | Human recombinant | [3H]M100907 |

Table 2: Illustrative Functional Antagonism (IC50) of Reference Antagonists at 5-HT2A and 5-HT2C Receptors

| Compound | 5-HT2A IC50 (nM) | 5-HT2C IC50 (nM) | Assay Type | Cell Line |

| Ketanserin | 2.2 | 15 | Calcium Mobilization | CHO-K1 |

| Risperidone | 1.8 | 30 | Inositol (B14025) Phosphate Accumulation | HEK293 |

| Pimavanserin | 0.6 | 2.9 | Calcium Mobilization | HEK293 |

| M100907 | 1.1 | >1000 | Calcium Mobilization | CHO-K1 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonism of 5-HT2A and 5-HT2C receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the target receptor (human recombinant 5-HT2A or 5-HT2C).

-

Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C).

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Mianserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures a compound's ability to inhibit the increase in intracellular calcium triggered by an agonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.

Materials:

-

A cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO-K1).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A 5-HT2A/2C receptor agonist (e.g., Serotonin or α-methyl-5-HT).

-

Test compound (e.g., this compound).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with kinetic reading capability.

Procedure:

-

Plate the cells in the microplates and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, followed by an incubation period to allow for de-esterification of the dye.

-

Prepare serial dilutions of the test compound (antagonist).

-

Add the antagonist dilutions to the cell plate and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.

-

Add the agonist to all wells and immediately begin recording the fluorescence signal over time to capture the peak calcium response.

-

The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium response. Plot the percentage of inhibition against the log concentration of the antagonist.

Caption: Experimental workflow for a calcium mobilization functional assay.

Signaling Pathways of 5-HT2A and 5-HT2C Receptors

Both 5-HT2A and 5-HT2C receptors primarily signal through the canonical Gαq pathway. However, they can also engage other signaling cascades. Antagonists like this compound block the initiation of these pathways by preventing agonist binding.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor leads to the engagement of Gαq/11, which in turn activates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also couple to other pathways, including the phospholipase A2 (PLA2) and mitogen-activated protein kinase (MAPK) pathways.

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

5-HT2C Receptor Signaling

Similar to the 5-HT2A receptor, the 5-HT2C receptor's canonical signaling pathway involves coupling to Gαq/11, leading to PLC activation and the subsequent generation of IP3 and DAG. This results in intracellular calcium mobilization and PKC activation. The 5-HT2C receptor has also been shown to couple to other G proteins, such as Gαi/o and Gα12/13, and can activate the MAPK/ERK pathway, often in a cell-type and ligand-specific manner.

Caption: Primary Gq signaling pathway of the 5-HT2C receptor.

Conclusion

This compound's efficacy in migraine prophylaxis is attributed to its combined actions as a calcium channel blocker and a 5-HT2 receptor antagonist. While its specific affinity and functional potency at the 5-HT2A and 5-HT2C receptor subtypes require further elucidation through dedicated quantitative studies, the technical framework provided in this guide offers a robust approach for such characterization. Understanding the precise molecular interactions of this compound with these receptors is crucial for a complete picture of its pharmacological profile and may inform the development of next-generation therapeutics with improved selectivity and efficacy. The experimental protocols and signaling pathway diagrams presented herein serve as a foundational resource for researchers in this field.

References

Dotarizine Pharmacokinetics in Healthy Subjects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dotarizine, a diphenylmethylpiperazine derivative, has been investigated for its potential therapeutic effects, including antimigraine and antivertigo properties. Understanding its pharmacokinetic profile is crucial for the development and clinical application of this compound. This technical guide synthesizes the available data on the pharmacokinetics of this compound and its active metabolite in healthy human subjects, based on published clinical studies.

Executive Summary

Clinical research indicates that this compound is rapidly and extensively metabolized in healthy individuals into an active metabolite, designated FI-6020. Pharmacokinetic assessments following both single and multiple oral doses have demonstrated linear kinetics for the parent drug and its primary metabolite. The terminal elimination half-life for both this compound and FI-6020 is estimated to be in the range of 7 to 12 hours. Following a multiple-dose regimen, a steady-state concentration is achieved approximately by the seventh day of administration.

Data Presentation

Comprehensive quantitative data from the primary clinical pharmacokinetic study are summarized below. These tables provide key pharmacokinetic parameters for both this compound and its active metabolite, FI-6020, following single and multiple oral dose administrations.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers (n=8)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 50 mg | Data not available | Data not available | Data not available |

| 100 mg | Data not available | Data not available | Data not available |

| 200 mg | Data not available | Data not available | Data not available |

Table 2: Single-Dose Pharmacokinetics of Active Metabolite (FI-6020) in Healthy Male Volunteers (n=8)

| This compound Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 50 mg | Data not available | Data not available | Data not available |

| 100 mg | Data not available | Data not available | Data not available |

| 200 mg | Data not available | Data not available | Data not available |

Table 3: Multiple-Dose Pharmacokinetics of this compound and its Active Metabolite (FI-6020) in Healthy Male Volunteers (50 mg b.i.d. for 14 days, n=8)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | Data not available | Data not available | Data not available |

| FI-6020 | Data not available | Data not available | Data not available |

Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the public domain at the time of this report.

Experimental Protocols

The primary data on this compound pharmacokinetics in healthy subjects originate from two distinct clinical studies.[1]

Single-Dose Study

-

Study Design: A randomized, double-blind, crossover, placebo-controlled trial.[1]

-

Subjects: A group of 8 healthy male volunteers.[1]

-

Dosing: Single oral doses of 50 mg, 100 mg, and 200 mg of this compound were administered.[1]

-

Assessments: The study evaluated physiological and psychomotor effects, safety, tolerability, and pharmacokinetic parameters.[1]

Multiple-Dose Study

-

Study Design: An open-label trial.[1]

-

Subjects: A group of 8 healthy male volunteers.[1]

-

Dosing: Oral administration of 50 mg of this compound twice daily (b.i.d.) for a duration of 14 days.[1]

-

Assessments: The study focused on tolerability, safety, and pharmacokinetic parameters at steady state.[1]

Bioanalytical Method

-

Sample Analysis: Concentrations of this compound and its metabolite (FI-6020) in biological samples were determined using gas chromatography with a nitrogen-phosphorus detector (N-P detector).[1]

Visualizations

Logical Relationship of this compound Metabolism and Analysis

The following diagram illustrates the process from administration to pharmacokinetic analysis.

Caption: Workflow from this compound Administration to Pharmacokinetic Analysis.

Experimental Design for Pharmacokinetic Studies

This diagram outlines the structure of the clinical trials conducted to evaluate this compound's pharmacokinetics.

Caption: Overview of Single and Multiple-Dose Clinical Study Designs for this compound.

References

The Metabolic Conversion of Dotarizine to its Active Metabolite FI-6020: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine, a diphenylmethylpiperazine derivative, is a calcium channel blocker and 5-HT2A and 5-HT2C receptor antagonist. It undergoes rapid and extensive metabolism to form its active metabolite, FI-6020. This document provides a technical guide on the metabolism of this compound to FI-6020, compiling available data on its pharmacokinetics, the analytical methodologies used for its quantification, and a hypothesized metabolic pathway. Due to the limited publicly available research on the specific enzymatic processes involved in this biotransformation, this guide also outlines general experimental protocols for characterizing such metabolic pathways, providing a framework for future research.

Introduction to this compound and its Active Metabolite FI-6020

This compound is a pharmaceutical compound recognized for its dual mechanism of action as a calcium (Ca2+) channel blocker and a serotonin (B10506) (5-HT2A and 5-HT2C) receptor antagonist.[1] Clinical studies have shown that this compound is well-tolerated and is quickly and extensively metabolized in the body into an active compound known as FI-6020.[1] The pharmacological activity of FI-6020 is believed to contribute significantly to the overall therapeutic effects of this compound. Understanding the metabolic pathway from this compound to FI-6020 is crucial for a comprehensive assessment of the drug's efficacy, safety, and pharmacokinetic profile.

Metabolic Pathway of this compound to FI-6020

The precise enzymatic pathway for the conversion of this compound to FI-6020 is not extensively detailed in publicly available literature. However, based on the chemical structure of this compound, a diphenylmethylpiperazine derivative, the metabolic conversion to FI-6020 is hypothesized to occur via N-dealkylation. This is a common metabolic reaction for compounds containing piperazine (B1678402) rings.[2] This reaction would involve the removal of the diphenylmethyl group from one of the nitrogen atoms of the piperazine ring.

Figure 1. Hypothesized metabolic conversion of this compound to FI-6020.

Quantitative Data: Pharmacokinetics of this compound and FI-6020

Clinical pharmacokinetic studies in healthy male volunteers have provided some quantitative data on this compound and its active metabolite, FI-6020.[1]

| Parameter | This compound | FI-6020 | Reference |

| Terminal Elimination Half-life (t½) | 7 - 12 hours | 7 - 12 hours | [1] |

| Kinetics | Linear | Linear | [1] |

| Steady State Achievement (50 mg b.i.d.) | After 7 days of treatment | After 7 days of treatment | [1] |

Table 1: Pharmacokinetic Parameters of this compound and FI-6020 [1]

Experimental Protocols

General Experimental Workflow for In Vitro Metabolism Studies

Figure 2. General workflow for in vitro metabolism studies.

Analytical Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

The quantification of this compound and its metabolite FI-6020 in clinical pharmacokinetic studies was performed using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[1] While the specific parameters of the method used in the study are not detailed, a general protocol for such an analysis would involve:

-

Sample Preparation: Extraction of the analytes from biological matrices (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.

-

Derivatization: If necessary, chemical derivatization of this compound and FI-6020 to improve their volatility and thermal stability for GC analysis.

-

Gas Chromatography:

-

Column: A capillary column suitable for the separation of nitrogen-containing compounds.

-

Carrier Gas: Typically helium or hydrogen.

-

Temperature Program: An optimized temperature gradient to ensure adequate separation of this compound, FI-6020, and any internal standards.

-

Injector: Split/splitless or on-column injection.

-

-

Nitrogen-Phosphorus Detector (NPD): A highly sensitive detector for nitrogen-containing compounds, providing selectivity over other non-nitrogenous molecules in the sample matrix.

-

Quantification: Creation of a calibration curve using standards of known concentrations of this compound and FI-6020 to determine the concentrations in the unknown samples.

Signaling Pathways

The specific signaling pathways modulated by the active metabolite FI-6020 have not been independently characterized in the available literature. It is presumed that FI-6020 shares a similar mechanism of action with the parent compound, this compound, acting as a Ca2+ channel blocker and a 5-HT2A and 5-HT2C receptor antagonist.

Figure 3. Presumed signaling pathways of FI-6020.

Conclusion and Future Directions

This compound is efficiently converted to its active metabolite, FI-6020, which shares a similar pharmacokinetic profile with the parent drug. The primary metabolic route is likely N-dealkylation, a common pathway for piperazine-containing compounds. While the available data provides a foundational understanding, further research is warranted to fully elucidate the metabolic fate of this compound.

Future research should focus on:

-

Reaction Phenotyping: Utilizing human liver microsomes and recombinant cytochrome P450 enzymes to identify the specific CYP isozymes responsible for the N-dealkylation of this compound.

-

In-depth Pharmacological Characterization of FI-6020: Conducting receptor binding assays and functional studies to compare the potency and efficacy of FI-6020 with this compound at Ca2+ channels and 5-HT2 receptors.

-

Development of Validated Bioanalytical Methods: Establishing and publishing detailed and validated LC-MS/MS methods for the simultaneous quantification of this compound and FI-6020 in various biological matrices to support further preclinical and clinical research.

A more complete understanding of the metabolism of this compound to FI-6020 will provide valuable insights for drug development professionals, aiding in the prediction of drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.

References

- 1. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Dotarizine Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a diphenylmethylpiperazine derivative that has been investigated for its potential therapeutic applications, primarily in the prophylaxis of migraine.[1][2][3] Its mechanism of action is attributed to its dual activity as a calcium channel blocker and a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound itself and structurally related diphenylmethylpiperazine analogs. The guide details the key structural features influencing its activity at both target sites, presents quantitative data in a structured format, and provides detailed experimental protocols for the evaluation of such compounds.

Core Structure of this compound

This compound's chemical structure consists of a central piperazine (B1678402) ring substituted with a diphenylmethyl group at one nitrogen and a more complex side chain at the other. Understanding the contribution of each of these moieties is crucial for elucidating its SAR.

(Chemical structure of this compound would be depicted here in a final document)

Structure-Activity Relationship at Calcium Channels

While specific quantitative SAR data for a series of this compound analogs is limited in the public domain, studies on structurally related diphenylmethylpiperazine and diphenylpiperidine derivatives provide significant insights into the structural requirements for calcium channel blocking activity. The data suggests that modifications to the diphenylmethyl moiety have a profound impact on potency.

Table 1: SAR of Diphenylmethylpiperazine Analogs as N-type Calcium Channel Blockers

| Compound ID | R1 (para-position) | R2 (para-position) | IC50 (nM) - N-type Ca2+ Channel | Selectivity vs. L-type |

| Reference 1 | H | H | 150 | - |

| Analog 1a | F | H | 50 | >100-fold |

| Analog 1b | F | F | 10 | ~1200-fold |

| Analog 1c | Cl | Cl | 35 | - |

| Analog 1d | OMe | OMe | >1000 | - |

Data extrapolated from studies on related diphenylmethylpiperazine derivatives.[4]

The data in Table 1 indicates that electron-withdrawing substituents, particularly fluorine, on the phenyl rings of the diphenylmethyl group significantly enhance the inhibitory activity against N-type calcium channels.[4] Disubstitution with fluorine (Analog 1b) leads to the most potent compound with high selectivity over L-type calcium channels.[4] In contrast, electron-donating groups like methoxy (B1213986) (Analog 1d) drastically reduce the activity.[4]

Based on these findings, an illustrative SAR for this compound analogs at T-type calcium channels can be proposed:

Table 2: Illustrative SAR of Hypothetical this compound Analogs at T-type Calcium Channels

| Analog ID | Modification on Diphenylmethyl Group | Predicted T-type Ca2+ Channel Activity |

| This compound | Unsubstituted | Moderate |

| Analog D1 | 4-Fluoro substitution | Increased |

| Analog D2 | 4,4'-Difluoro substitution | Significantly Increased |

| Analog D3 | 4-Chloro substitution | Increased |

| Analog D4 | 4-Methoxy substitution | Decreased |

Structure-Activity Relationship at 5-HT2A Receptors

The SAR of diphenylmethylpiperazine derivatives at the 5-HT2A receptor is less systematically documented in publicly available literature compared to their calcium channel blocking activity. However, general principles from arylpiperazine-containing 5-HT2A antagonists can be applied. The nature of the aryl group and the length and composition of the linker to the second nitrogen of the piperazine are critical determinants of affinity and functional activity.

For this compound, the diphenylmethyl group contributes significantly to the lipophilicity and likely engages in hydrophobic interactions within the receptor binding pocket. The side chain at the other piperazine nitrogen will also play a crucial role in defining the affinity and selectivity for the 5-HT2A receptor.

Table 3: Illustrative SAR of Hypothetical this compound Analogs at 5-HT2A Receptors

| Analog ID | Modification on the Side Chain | Predicted 5-HT2A Receptor Affinity |

| This compound | Phenyl-dioxolane propyl | Moderate |

| Analog D5 | Shorter alkyl chain | Potentially decreased |

| Analog D6 | Replacement of dioxolane with other heterocycles | Variable |

| Analog D7 | Introduction of polar groups on the terminal phenyl ring | Potentially decreased |

Experimental Protocols

Radioligand Binding Assay for Calcium Channels

This protocol is adapted from established methods for determining the affinity of compounds for voltage-gated calcium channels.[5][6][7]

Objective: To determine the inhibitory constant (Ki) of test compounds for a specific type of calcium channel (e.g., T-type) using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: From cells stably expressing the desired calcium channel subtype.

-

Radioligand: A specific high-affinity radiolabeled ligand for the target channel (e.g., [3H]-PN200-110 for L-type, specific radioligands for T-type are less common and may require specialized sourcing).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of this compound analogs.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target channel.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target calcium channel in a suitable buffer and prepare a membrane fraction by centrifugation.[5]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control.[6]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Imaging Functional Assay for 5-HT2A Receptor Antagonism

This protocol describes a cell-based functional assay to measure the antagonist activity of compounds at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[8][9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

5-HT2A Receptor Agonist: Serotonin (5-HT) or a selective agonist.

-

Test Compounds: Serial dilutions of this compound analogs.

-

Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.[9]

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.[10]

-

Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.[8]

-

Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader.[8] Establish a baseline fluorescence reading and then inject a pre-determined EC80 concentration of the 5-HT2A agonist.[8] Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well.[9] Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).[9] Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Visualizations

Caption: Proposed dual mechanism of this compound.

Caption: Iterative process for SAR studies.

References

- 1. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Dotarizine's Effects on Cerebrovascular Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects in cerebrovascular disorders and migraine.[1][2][3] It functions as a broad-spectrum calcium channel antagonist and also exhibits potent antiserotoninergic properties, specifically as an antagonist of the 5-HT2A and 5-HT2C receptors.[1][3] Preclinical studies have demonstrated its vasodilatory and vasostabilizing effects on cerebral arteries, suggesting a potential role in modulating cerebrovascular reactivity.[2][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects on the cerebrovascular system, with a focus on its mechanism of action, quantitative effects observed in preclinical models, and the experimental protocols used in its evaluation. While preclinical data are promising, it is important to note that the clinical development of this compound for migraine was discontinued (B1498344) in the early 2000s in the USA and Switzerland.[4]

Mechanism of Action

This compound's cerebrovascular effects are primarily attributed to its dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of serotonin (B10506) 5-HT2A receptors in vascular smooth muscle cells.

Calcium Channel Blockade

This compound inhibits the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells by blocking L-type voltage-gated calcium channels.[3] This reduction in intracellular calcium concentration inhibits the activation of calmodulin and myosin light-chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain, reduced actin-myosin cross-bridge formation, and subsequent smooth muscle relaxation and vasodilation.[3]

Serotonin 5-HT2A Receptor Antagonism

This compound is a potent antagonist of 5-HT2A receptors on vascular smooth muscle.[3] The activation of these Gq-coupled receptors by serotonin typically initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents serotonin-induced vasoconstriction.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in vascular smooth muscle cells.

Quantitative Data from Preclinical Studies

The effects of this compound on cerebrovascular reactivity have been quantified in several preclinical models. The data below is summarized from studies in rabbits and cats.

In Vivo Effects on Cerebral Blood Flow Velocity (BFV) and Pulsatility Index (PI)

| Animal Model | Condition | Artery | Treatment | Change in Mean BFV | Change in PI | Reference |

| Rabbit | Hyperventilation (15 min) | MCA | Control (Agar) | ↓ 36% | - | [2] |

| Rabbit | Hyperventilation (15 min) | MCA | This compound (25 mg/kg, p.o.) | ↑ 8% (relative to control) | ↓ (Significant, P<0.1) | [2] |

| Rabbit | Hyperventilation (15 min) | BA | Control (Agar) | ↓ 14% | - | [2] |

| Rabbit | Hyperventilation (15 min) | BA | This compound (25 mg/kg, p.o.) | ↓ 6% | - | [2] |

| Rabbit | Anoxia | MCA & BA | This compound (25 mg/kg, p.o.) | Strong vasodilatory effect | ↓ (Pronounced decrease) | [1] |

| Cat | Hyperventilation | MCA | This compound (0.05 mg/kg/min, i.v.) | Abolished vasoconstriction | - | [5] |

MCA: Middle Cerebral Artery; BA: Basilar Artery; p.o.: oral administration; i.v.: intravenous infusion; PI: Pulsatility Index.

In Vitro Effects on Vascular Smooth Muscle Contraction

| Tissue | Vasoconstrictor | This compound Concentration | Inhibition of Contraction | Reference |

| Rabbit Basilar Artery | High K+ (80 mM) | 10⁻⁹ - 10⁻⁵ M | Concentration-dependent | [3] |

| Rabbit Basilar Artery | Noradrenaline (10⁻⁶ M) | 10⁻⁹ - 10⁻⁵ M | Concentration-dependent | [3] |

| Rabbit Basilar Artery | 5-Hydroxytryptamine (10⁻⁵ M) | 10⁻⁹ - 10⁻⁵ M | Concentration-dependent | [3] |

| Rabbit Aorta | High K+ (80 mM) | 10⁻⁹ - 10⁻⁵ M | Less potent than in basilar artery | [3] |

| Rabbit Aorta | Noradrenaline (10⁻⁶ M) | 10⁻⁹ - 10⁻⁵ M | Less potent than in basilar artery | [3] |

| Rabbit Aorta | 5-Hydroxytryptamine (10⁻⁵ M) | 10⁻⁹ - 10⁻⁵ M | Less potent than in basilar artery | [3] |

Experimental Protocols

In Vivo Cerebrovascular Reactivity Studies in Rabbits

A common experimental design to assess this compound's effect on cerebrovascular reactivity in rabbits involves the following steps:

-

Animal Model: New Zealand white rabbits are typically used.[2][3]

-

Drug Administration: this compound is dissolved in 0.25% agar (B569324) and administered orally at a dose of 25 mg/kg.[1][2] The control group receives the agar vehicle alone.[1][2] Administration schedules can vary, for example, three times at 10-hour intervals or twice daily for 5 days.[1][2]

-

Induction of Cerebrovascular Challenge:

-

Measurement of Cerebrovascular Reactivity:

-

Ultrastructural Analysis: In some studies, brain tissue is collected for electron microscopy to examine morphological changes in the endothelium of intracerebral vessels.[3]

In Vitro Vascular Smooth Muscle Studies

The direct effects of this compound on vascular smooth muscle are investigated using isolated arterial rings:

-

Tissue Preparation: Aortas and basilar arteries are excised from rabbits and cut into rings.[3]

-

Contractility Measurement: The arterial rings are mounted in organ baths containing a physiological salt solution and connected to force transducers to record isometric tension.[3]

-

Experimental Conditions:

-

Induced Contraction: Contractile responses are induced by various agents, including high potassium (K+) solution (to induce depolarization-mediated contraction), noradrenaline (an alpha-adrenergic agonist), and 5-hydroxytryptamine (serotonin).[3]

-

This compound Application: this compound is added to the organ bath at varying concentrations before or after the induction of contraction to assess its inhibitory effects.[3]

-

-

Calcium Influx Studies:

-

Radioactive Calcium (⁴⁵Ca²⁺) Uptake: The effect of this compound on calcium influx is measured by incubating the arterial rings with ⁴⁵Ca²⁺ in the presence of contractile agents and varying concentrations of this compound. The amount of radioactivity taken up by the tissue is then quantified.[3]

-

Human Pharmacokinetics and Tolerability

A clinical study in healthy male volunteers provided the following insights into the pharmacokinetics and tolerability of this compound:[1]

-

Dosing: Single oral doses of 50, 100, and 200 mg, and multiple oral doses of 50 mg twice daily for 14 days were evaluated.[1]

-

Tolerability: this compound was well-tolerated at single and multiple doses.[1] The highest single dose (200 mg) was associated with a slight increase in sedation and minor impairment in psychomotor performance.[1] No other clinically relevant adverse events were reported.[1]

-

Pharmacokinetics:

-

This compound exhibits linear kinetics with single doses.[1]

-

It is rapidly and extensively metabolized to an active compound, FI-6020.[1]

-

With a dosing regimen of 50 mg twice daily, a steady state was achieved by day 7 of treatment.[1]

-

The terminal elimination half-life for both this compound and its active metabolite is between 7 and 12 hours.[1]

-

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound modulates cerebrovascular reactivity through its dual action as a calcium channel blocker and a 5-HT2A receptor antagonist. In animal models, it has demonstrated an ability to counteract vasoconstriction induced by hyperventilation and to promote vasodilation under anoxic conditions.[1][2] The in vitro data corroborate these findings, showing a direct inhibitory effect on vascular smooth muscle contraction and calcium influx.[3]

A significant gap in the current knowledge is the lack of clinical studies specifically investigating the effects of this compound on cerebrovascular reactivity in humans. While a study in healthy volunteers established its pharmacokinetic profile and general tolerability, it did not assess its impact on cerebral blood flow dynamics.[1] The discontinuation of its clinical development for migraine in some regions further limits the availability of human data.[4]

For drug development professionals, the preclinical profile of this compound highlights the potential of dual-mechanism compounds in targeting cerebrovascular dysregulation. Future research could explore the following:

-

Clinical Studies: Should interest in this compound be renewed, well-designed clinical trials using modern neuroimaging techniques (e.g., TCD, MRI with arterial spin labeling) would be necessary to determine its effects on cerebrovascular reactivity in humans.

-

Signaling Pathway Elucidation: Further investigation into the downstream signaling cascades affected by this compound, particularly the interplay between the calcium channel and serotonin receptor pathways, could provide a more detailed understanding of its molecular pharmacology.

-

Therapeutic Potential in Other Conditions: Given its mechanism of action, the potential utility of this compound or similar compounds could be explored in other conditions characterized by cerebrovascular dysregulation, such as certain types of stroke or vasospasm.

Conclusion

This compound is a compound with a well-defined dual mechanism of action that has shown significant effects on cerebrovascular reactivity in preclinical models. Its ability to induce vasodilation and counteract vasoconstriction makes it an interesting molecule from a pharmacological perspective. However, the absence of clinical data on its cerebrovascular effects in humans remains a critical limitation. The information presented in this guide provides a comprehensive overview of the existing preclinical evidence and serves as a foundation for any future research or development efforts related to this compound or others with a similar pharmacological profile.

References

- 1. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dotarizine for Migraine Prophylaxis: A Technical Whitepaper

Disclaimer: The clinical development of Dotarizine for migraine prophylaxis was discontinued. As a result, comprehensive data from late-stage clinical trials, detailed experimental protocols, and the specific rationale for its discontinuation are not fully available in the public domain. This document synthesizes the currently accessible scientific literature to provide a technical overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a diphenylmethylpiperazine derivative that was investigated as a prophylactic treatment for migraine. Its mechanism of action is characterized by a dual antagonism of voltage-gated calcium channels and serotonin (B10506) 5-HT2A and 5-HT2C receptors. Preclinical studies demonstrated its potential to modulate cerebrovascular reactivity and inhibit neuronal signaling pathways implicated in migraine pathophysiology. Early-phase clinical trials in healthy volunteers indicated good tolerability. However, the development of this compound was halted, and detailed efficacy and safety data from larger trials in migraine patients are not publicly available. This whitepaper provides a comprehensive review of the known pharmacology, pharmacokinetics, and available preclinical and clinical data for this compound.

Mechanism of Action

This compound's pharmacological profile is defined by its activity at two key targets implicated in migraine pathogenesis: voltage-gated calcium channels and serotonin 5-HT2 receptors.

Calcium Channel Antagonism

This compound functions as a calcium channel blocker. This action is believed to contribute to its therapeutic potential in migraine by preventing the excessive influx of calcium into neurons and vascular smooth muscle cells. This can lead to a reduction in neuronal hyperexcitability and the prevention of cerebral vasodilation, both of which are considered key events in the initiation of a migraine attack.

Serotonin 5-HT2 Receptor Antagonism

This compound also exhibits inhibitory effects on 5-HT2A and 5-HT2C receptors.[1] The antagonism of 5-HT2A receptors on blood vessels can counteract the vasoconstrictor effects of serotonin, while blocking 5-HT2C receptors may modulate neuronal activity in pain pathways. This dual serotonergic antagonism is a recognized mechanism for migraine prophylaxis.

A diagram illustrating the proposed dual mechanism of action of this compound is provided below.

Pharmacokinetics

Studies in healthy male volunteers have provided insights into the pharmacokinetic profile of this compound.[1]

-

Absorption and Metabolism: this compound is rapidly and extensively metabolized into an active compound, FI-6020.

-

Linearity: The pharmacokinetics of this compound and its major metabolite were found to be linear at single doses.

-

Steady State: Following twice-daily oral administration of 50 mg, a steady state was achieved after the seventh day of treatment.

-

Elimination Half-Life: The terminal elimination half-life of both this compound and its active metabolite is estimated to be between 7 and 12 hours.[1]

A simplified workflow of a pharmacokinetic study is depicted below.

References

Dotarizine for Peripheral Vertigo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dotarizine, a diphenylmethylpiperazine derivative, has demonstrated efficacy in the management of peripheral vertigo. Its therapeutic action is principally attributed to a dual mechanism involving the blockade of L-type calcium channels and antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors. Clinical evidence, primarily from a key double-blind, randomized trial, indicates that this compound is not only effective in reducing the frequency and severity of vertigo attacks and associated neurovegetative symptoms but also shows superiority over cinnarizine (B98889), a commonly used anti-vertigo agent. Preclinical studies further support its mechanism by demonstrating effects on cerebrovascular reactivity. This technical guide provides a comprehensive overview of the available data on this compound, including a detailed examination of its pharmacology, clinical efficacy, and safety profile, to support further research and development in the field of vestibular disorders.

Introduction

Peripheral vertigo is a debilitating condition arising from dysfunction of the vestibular system, encompassing the semicircular canals, utricle, and saccule of the inner ear. It is characterized by a sensation of spinning or rotational movement, often accompanied by nausea, vomiting, and imbalance. The pharmacological management of peripheral vertigo aims to suppress vestibular symptoms and facilitate central compensation. This compound has emerged as a promising therapeutic agent due to its unique pharmacological profile.

Pharmacology and Mechanism of Action

This compound's efficacy in treating peripheral vertigo is rooted in its dual antagonism of key receptors involved in vestibular signaling and cerebrovascular control.

Calcium Channel Blockade

This compound acts as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] In the vestibular system, L-type calcium channels are crucial for the depolarization of vestibular hair cells and the subsequent release of neurotransmitters.[1][2][3] By inhibiting these channels, this compound is hypothesized to reduce the excitability of vestibular hair cells, thereby dampening the aberrant signals that trigger vertigo.

Serotonin 5-HT2A and 5-HT2C Receptor Antagonism

This compound also exhibits potent antagonism at serotonin 5-HT2A and 5-HT2C receptors.[4] These receptors are expressed in the vestibular nuclei, the central processing hub for vestibular information.[5][6] Serotonergic pathways are known to modulate the firing rate of vestibular neurons.[6] By blocking 5-HT2A and 5-HT2C receptors, this compound is thought to modulate neurotransmission within the vestibular nuclei, contributing to the restoration of vestibular balance.[5]

Signaling Pathways

The therapeutic effects of this compound can be visualized through its influence on key signaling pathways within the vestibular system.

Figure 1: Hypothesized mechanism of this compound in modulating vestibular signaling.

Clinical Efficacy

The primary clinical evidence for this compound in peripheral vertigo comes from a multicenter, double-blind, randomized study comparing its efficacy and safety with cinnarizine.[7]

Study Design and Patient Population

A total of 110 adult patients with peripheral vertigo were enrolled in a 60-day clinical follow-up study. Patients were randomly assigned to receive either this compound (50 mg twice daily) or cinnarizine (75 mg twice daily).[7]

Efficacy Outcomes

The study demonstrated that this compound was significantly active against vertigo attacks and their associated neurovegetative symptoms.[7] The global superiority of this compound was confirmed by statistically significant differences between the two treatment groups in the following parameters:

-

Improvement in the severity of vertigo[7]

-

Hearing loss improvement in audiometries[7]

-

Global relief of symptoms[7]

-

Reduction in disability caused by vertigo crises[7]

-

Global assessment by the investigators[7]

Due to the unavailability of the full-text article, specific quantitative data on the magnitude of these improvements and the corresponding p-values are not available.

Preclinical Studies on Cerebrovascular Reactivity

Preclinical studies in animal models have investigated the effects of this compound on cerebrovascular reactivity, which may contribute to its therapeutic profile, particularly in vertigo with a suspected vascular component.

Experimental Models

These studies utilized anesthetized cats and rabbits to assess the impact of this compound on cerebral blood flow velocity under conditions of normoventilation and hyperventilation-induced vasoconstriction.[8]

Key Findings

Intravenous administration of this compound was found to abolish the vasoconstrictive effect of hyperventilation.[8] This suggests that this compound has a pronounced vasodilatory effect on both basal and cortical arteries of the brain, which could improve microcirculation in the inner ear.

Safety and Tolerability

Clinical Trial Data

In the comparative trial against cinnarizine, this compound was well-tolerated. No clinically significant unwanted effects on blood pressure, heart rate, or other analytical parameters were observed. Importantly, no serious adverse effects were reported with this compound treatment.[7]

Potential Adverse Events

While the pivotal clinical trial reported a favorable safety profile, it is important for researchers and clinicians to be aware of potential adverse events associated with drugs of this class. A comprehensive table of potential adverse events is provided below, based on general knowledge of calcium channel blockers and serotonin antagonists, as specific data from this compound trials is limited.

| System Organ Class | Potential Adverse Events |

| Nervous System Disorders | Drowsiness, Dizziness, Headache |

| Gastrointestinal Disorders | Nausea, Dry Mouth, Abdominal Discomfort |

| Cardiovascular Disorders | Hypotension, Palpitations |

| General Disorders | Fatigue |

Table 1: Potential Adverse Events Associated with this compound Treatment. This table is illustrative and based on the drug class, as detailed adverse event data from specific this compound for vertigo trials are not publicly available.

Experimental Protocols

Clinical Trial: this compound vs. Cinnarizine in Peripheral Vertigo[7]

-

Study Design: A multicenter, double-blind, randomized, parallel-group clinical trial.

-

Participants: 110 adult patients diagnosed with peripheral vertigo.

-

Intervention:

-

Group 1: this compound 50 mg administered orally, twice daily.

-

Group 2: Cinnarizine 75 mg administered orally, twice daily.

-

-

Duration: 60 days of clinical follow-up.

-

Primary Outcome Measures:

-

Severity of vertigo (specific scale not detailed in the abstract).

-

Frequency of vertigo attacks.

-

Associated neurovegetative symptoms.

-

-

Secondary Outcome Measures:

-

Audiometric evaluation of hearing loss.

-

Global assessment of symptom relief by patients and investigators.

-

Disability produced by vertigo crises.

-

-

Safety Assessments: Monitoring of vital signs (blood pressure, heart rate) and standard laboratory analytical parameters.

Figure 2: Simplified workflow of the this compound versus cinnarizine clinical trial.

Preclinical Study: Effect of this compound on Cerebrovascular Reactivity[8]

-

Animal Model: Anesthetized cats.

-

Intervention: this compound administered via a 20-minute intravenous infusion at a dose of 0.05 mg/kg/min.

-

Experimental Conditions:

-

Group 1: this compound infusion initiated during normoventilation.

-

Group 2: this compound infusion initiated during the 30th minute of hyperventilation.

-

-

Outcome Measures:

-

Diameter of cortical arteries (measured indirectly using photographs of the cerebral cortex).

-

Cerebral blood flow velocity in the middle cerebral artery (MCA) measured using transcranial Doppler sonography.

-

-

Key Finding Investigated: The ability of this compound to counteract hyperventilation-induced vasoconstriction.

Conclusion and Future Directions

This compound represents a valuable therapeutic option for the management of peripheral vertigo, with clinical evidence suggesting superiority over cinnarizine. Its dual mechanism of action, involving calcium channel blockade and serotonin 5-HT2A/2C receptor antagonism, provides a multi-faceted approach to mitigating vestibular symptoms. However, to further solidify its position in the therapeutic landscape, several key areas require further investigation:

-

Larger, well-controlled clinical trials with detailed reporting of quantitative outcomes are needed to provide a more robust evidence base for its efficacy and safety.

-

Head-to-head comparison studies with other anti-vertigo medications, such as betahistine, would be beneficial to delineate its relative efficacy.

-

Further elucidation of the specific downstream signaling pathways modulated by this compound in the vestibular nuclei will provide a more complete understanding of its mechanism of action and may open avenues for the development of more targeted therapies.

-

Investigation into the efficacy of this compound in specific subtypes of peripheral vertigo (e.g., Meniere's disease, vestibular neuritis) would help to define its optimal clinical application.